molecular formula C4H2Cl2N2O B12363730 4,5-dichloro-4H-pyridazin-3-one

4,5-dichloro-4H-pyridazin-3-one

Cat. No.: B12363730
M. Wt: 164.97 g/mol
InChI Key: NISWITGPUFFPRC-UHFFFAOYSA-N
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Description

4,5-Dichloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at the 4 and 5 positions of the pyridazinone ring enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method includes the reaction of hydrazine hydrate with 2,3-dichlorobutanedione under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the cyclization process can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-4H-pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: It has shown promise in the treatment of cardiovascular diseases, inflammation, and cancer due to its diverse pharmacological activities.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-dichloro-4H-pyridazin-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4,5-Dichloro-4H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:

Properties

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

IUPAC Name

4,5-dichloro-4H-pyridazin-3-one

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H

InChI Key

NISWITGPUFFPRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=O)N=N1)Cl)Cl

Origin of Product

United States

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